molecular formula C8H11N3O B2794773 (2Z)-2-cyano-2-(1-methylpyrrolidin-2-ylidene)acetamide CAS No. 947380-12-3

(2Z)-2-cyano-2-(1-methylpyrrolidin-2-ylidene)acetamide

Cat. No.: B2794773
CAS No.: 947380-12-3
M. Wt: 165.196
InChI Key: JXMZSBWXDXSQMU-SREVYHEPSA-N
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Description

(2Z)-2-cyano-2-(1-methylpyrrolidin-2-ylidene)acetamide is a chemical compound characterized by its unique structure, which includes a cyano group and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-cyano-2-(1-methylpyrrolidin-2-ylidene)acetamide typically involves the cyclization of styrene, tertiary α-bromoalkyl esters, and primary amines. This reaction can be carried out under photoinduced organocatalyzed conditions in a microchannel reactor under visible light . The process is efficient and environmentally friendly, as it does not require the use of metals and can be performed under mild conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of green chemistry and microfluidic synthesis can be applied to scale up the production. The use of continuous flow reactors and photoinduced reactions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-cyano-2-(1-methylpyrrolidin-2-ylidene)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various catalysts for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

(2Z)-2-cyano-2-(1-methylpyrrolidin-2-ylidene)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2Z)-2-cyano-2-(1-methylpyrrolidin-2-ylidene)acetamide involves its interaction with specific molecular targets and pathways. The cyano group and pyrrolidine ring play crucial roles in its reactivity and binding affinity. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems.

Comparison with Similar Compounds

Similar Compounds

    Ethyl (2Z)-(1-methylpyrrolidin-2-ylidene)acetate: Shares a similar pyrrolidine structure but differs in the functional groups attached.

    Methyl 2-[(2Z)-1-methylpyrrolidin-2-ylidene]acetate: Another related compound with a similar core structure but different substituents.

Uniqueness

(2Z)-2-cyano-2-(1-methylpyrrolidin-2-ylidene)acetamide is unique due to its specific combination of a cyano group and a pyrrolidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

947380-12-3

Molecular Formula

C8H11N3O

Molecular Weight

165.196

IUPAC Name

(2Z)-2-cyano-2-(1-methylpyrrolidin-2-ylidene)acetamide

InChI

InChI=1S/C8H11N3O/c1-11-4-2-3-7(11)6(5-9)8(10)12/h2-4H2,1H3,(H2,10,12)/b7-6-

InChI Key

JXMZSBWXDXSQMU-SREVYHEPSA-N

SMILES

CN1CCCC1=C(C#N)C(=O)N

solubility

not available

Origin of Product

United States

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